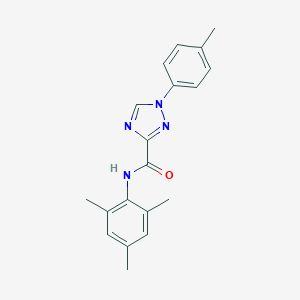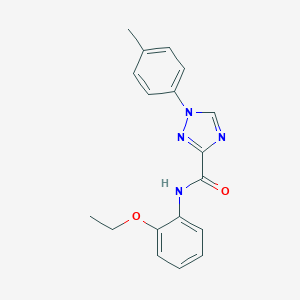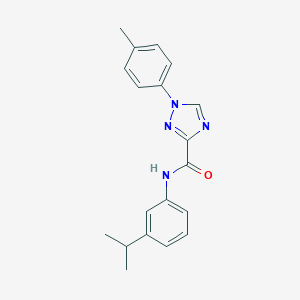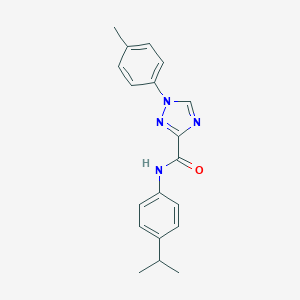![molecular formula C16H11BrO3 B278988 3-[3-(3-Bromophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278988.png)
3-[3-(3-Bromophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(3-Bromophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly referred to as BCA, and it is a derivative of chalcone, a natural compound found in many plants.
Wirkmechanismus
The mechanism of action of BCA is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. BCA has been shown to inhibit the activity of several enzymes and proteins that are involved in these pathways, including PI3K, Akt, and NF-κB.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, BCA has also been shown to have other biochemical and physiological effects. Studies have shown that BCA has antioxidant, anti-inflammatory, and anti-bacterial properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BCA in lab experiments is its potency and specificity. BCA has been shown to be highly effective in inhibiting cancer cell growth and proliferation, and it does so without affecting normal cells. However, one of the limitations of using BCA in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
Zukünftige Richtungen
There are several potential future directions for research on BCA. One area of interest is in the development of BCA-based drugs for the treatment of cancer and other diseases. Another area of research is in the development of new synthesis methods for BCA that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of BCA and its potential applications in various areas of scientific research.
Synthesemethoden
The synthesis of BCA involves the reaction of 3-bromoacetophenone and 2-hydroxy-2,4,6-cycloheptatrien-1-one in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Wissenschaftliche Forschungsanwendungen
BCA has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that BCA has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells.
Eigenschaften
Produktname |
3-[3-(3-Bromophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one |
|---|---|
Molekularformel |
C16H11BrO3 |
Molekulargewicht |
331.16 g/mol |
IUPAC-Name |
3-[(E)-3-(3-bromophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H11BrO3/c17-12-5-3-4-11(10-12)8-9-14(18)13-6-1-2-7-15(19)16(13)20/h1-10H,(H,19,20)/b9-8+ |
InChI-Schlüssel |
VYXPRNHERPGBMS-CMDGGOBGSA-N |
Isomerische SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)/C=C/C2=CC(=CC=C2)Br |
SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=CC(=CC=C2)Br |
Kanonische SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



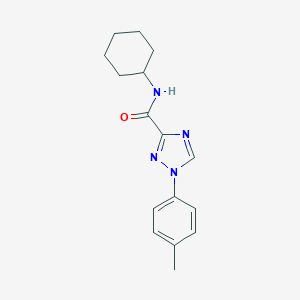

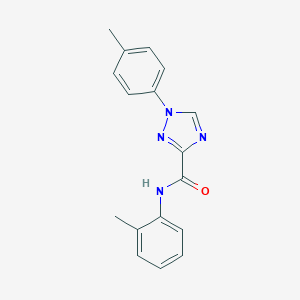
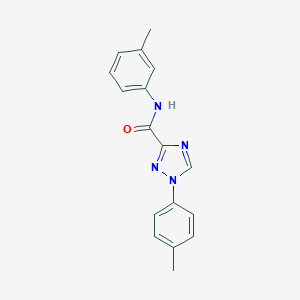
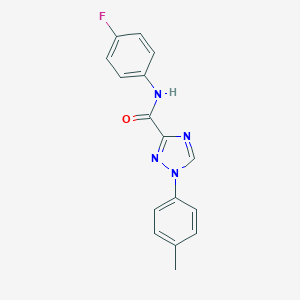
![propyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278915.png)
![ethyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278917.png)
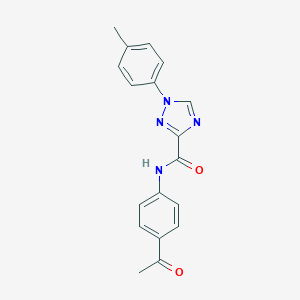
![N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278920.png)
![N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278921.png)
